4-(4-(Tert-Butoxycarbonylamino)Phenyl)-1-Methyl-1H-Pyrrole-2-Carboxylic Acid
Overview
Description
The compound “4-(4-(Tert-Butoxycarbonylamino)Phenyl)-1-Methyl-1H-Pyrrole-2-Carboxylic Acid” is a type of boronic acid . Boronic acids are commonly used as building blocks and synthetic intermediates . They are considered non-toxic and are found in high concentrations in nature, mainly in vegetables, fruits, and nuts .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a novel synthesis of ®-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluoro phenyl) butanoic acid, a key starting material in the synthesis of sitagliptin, has been developed . Another study reported the synthesis of (3R)-4-((tert-Butoxycarbonyl)amino)-3-benzyl-butanoic acid from racemic (±)-3-aminomethyl-4-phenyl-butanoic acid hydrochloride .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a boronic acid group . The InChI code for this compound isInChI=1S/C17H20BNO4/c1-17(2,3)23-16(20)19(14-7-5-4-6-8-14)15-11-9-13(10-12-15)18(21)22/h4-12,21-22H,1-3H3
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 313.2 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 313.1485383 g/mol .Scientific Research Applications
Synthetic Organic Chemistry
4-(4-(Tert-Butoxycarbonylamino)Phenyl)-1-Methyl-1H-Pyrrole-2-Carboxylic Acid serves as a building block in synthetic organic chemistry. Its applications include the synthesis of complex molecules through reactions such as nucleophilic substitutions and radical reactions. For instance, tert-Butyl phenylazocarboxylates, closely related to this compound, are versatile for constructing aromatic amines and alcohols under mild conditions, demonstrating its utility in synthesizing azocarboxamides and facilitating aromatic ring modifications via radical reactions (Hannelore Jasch, S. B. Höfling, M. Heinrich, 2012).
Polymer Science
In polymer science, derivatives of this compound contribute to the synthesis of advanced materials. For example, compounds derived from 4-tert-butylcatechol have been used to create polyamides with flexible main-chain ether linkages, showcasing solubility in various polar solvents and forming transparent, flexible films. These polyamides exhibit high thermal stability, with glass transition temperatures mostly above 200°C and weight loss temperatures exceeding 480°C, indicating their potential for high-performance applications (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).
Safety and Hazards
Future Directions
The future directions for the study of “4-(4-(Tert-Butoxycarbonylamino)Phenyl)-1-Methyl-1H-Pyrrole-2-Carboxylic Acid” and similar compounds are promising. The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, it is relevant to extend the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Properties
IUPAC Name |
1-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyrrole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)18-13-7-5-11(6-8-13)12-9-14(15(20)21)19(4)10-12/h5-10H,1-4H3,(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFDVQUOPKITFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CN(C(=C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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